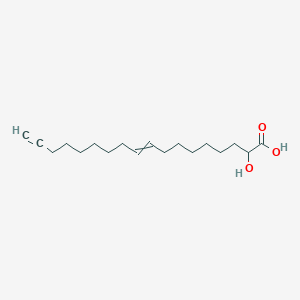
2-Hydroxyoctadec-9-en-17-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyoctadec-9-en-17-ynoic acid is a fatty acid with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by the presence of a hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon. It is also known by its IUPAC name, (Z)-2-hydroxyoctadec-9-en-17-ynoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyoctadec-9-en-17-ynoic acid can be achieved through various methods. One common approach involves the macrolactonization of ricinoleic acid derivatives . This process typically involves the use of imidazole salts for dehydration, NaH-promoted reactions with methyl iodide catalyzed by lipase P, and macrocyclization using titanium chloride in the presence of trifluoromethylbenzoic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyoctadec-9-en-17-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double and triple bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-ketooctadec-9-en-17-ynoic acid or 2-carboxyoctadec-9-en-17-ynoic acid.
Reduction: Formation of 2-hydroxyoctadecane.
Substitution: Formation of 2-chlorooctadec-9-en-17-ynoic acid or 2-bromooctadec-9-en-17-ynoic acid.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyoctadec-9-en-17-ynoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Hydroxyoctadec-9-en-17-ynoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and unsaturated bonds allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function . Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ricinoleic Acid: A similar fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon.
Oleic Acid: Contains a double bond at the ninth carbon but lacks the hydroxyl and triple bonds.
Linoleic Acid: Contains two double bonds but lacks the hydroxyl and triple bonds.
Uniqueness
2-Hydroxyoctadec-9-en-17-ynoic acid is unique due to its combination of a hydroxyl group, a double bond, and a triple bond within the same molecule. This structural complexity provides it with distinct chemical reactivity and potential biological activities compared to other fatty acids .
Eigenschaften
Molekularformel |
C18H30O3 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21) |
InChI-Schlüssel |
LQQRDGQTNVSFHM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)


![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)
![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)


![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)


![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)
